Isobutyldimethoxymethylsilane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

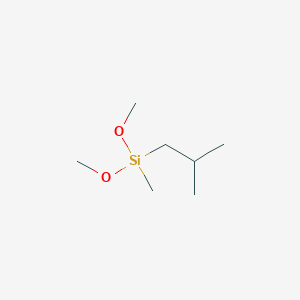

Structure

3D Structure

Eigenschaften

IUPAC Name |

dimethoxy-methyl-(2-methylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18O2Si/c1-7(2)6-10(5,8-3)9-4/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUESRADRPFMUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939660 | |

| Record name | Dimethoxy(methyl)(2-methylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18293-82-8 | |

| Record name | Dimethoxymethyl(2-methylpropyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18293-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyldimethoxymethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018293828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethoxy(methyl)(2-methylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyldimethoxymethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isobutyldimethoxymethylsilane chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, properties, and reactive characteristics of isobutyldimethoxymethylsilane (CAS No. 18293-82-8). The information is intended for use in research, development, and manufacturing environments where organosilane compounds are employed.

Chemical Identity and Structure

This compound is an organosilane compound featuring a central silicon atom bonded to an isobutyl group, a methyl group, and two methoxy groups.[1] This structure imparts a combination of organic and inorganic characteristics, making it a versatile intermediate and coupling agent.

The molecular structure can be visualized as a tetrahedral silicon core. The two methoxy groups are susceptible to hydrolysis, which is the primary mechanism for its function as a crosslinking or surface-modifying agent.

Caption: 2D representation of the this compound molecular structure.

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 18293-82-8 | [1] |

| Molecular Formula | C₇H₁₈O₂Si | [1] |

| Molecular Weight | 162.30 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 0.841 g/cm³ | [1] |

| Boiling Point | 63°C @ 40 mmHg | [1] |

| Refractive Index | 1.398 | [1] |

| Flash Point | 32°C | [1] |

| Vapor Pressure | 6.67 mmHg @ 25°C | [1] |

| Water Solubility | 510 mg/L @ 20°C | [1] |

Experimental Protocols & Reactivity

Illustrative Reaction Scheme: Isobutyl(methyl)dichlorosilane + 2 CH₃ONa → this compound + 2 NaCl

General Laboratory Procedure (Conceptual):

-

A reaction vessel equipped with a stirrer, condenser, and dropping funnel is charged with isobutylmethyldichlorosilane under an inert atmosphere (e.g., Nitrogen or Argon).

-

A solution of sodium methylate in a suitable solvent (e.g., methanol or an inert solvent) is added dropwise to the reactor.

-

The reaction temperature is controlled, often at a low to moderate temperature, to manage the exothermic reaction.

-

After the addition is complete, the mixture is stirred for a specified period to ensure the reaction goes to completion.

-

The resulting mixture is filtered to remove the sodium chloride byproduct.

-

The filtrate, containing the crude product, is then purified by fractional distillation under reduced pressure to yield high-purity this compound.

The primary utility of this compound stems from the reactivity of its methoxy groups. In the presence of water, these groups hydrolyze to form silanol (Si-OH) groups. This reaction can be catalyzed by either acid or base.[3][4] The resulting silanols are highly reactive and readily condense with each other or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) bonds.[5]

The overall process can be described in the following stages:

-

Hydrolysis: The two methoxy groups (-OCH₃) react with water to form two silanol groups (-OH) and release methanol.

-

Condensation: The newly formed silanol groups condense with other silanols or with hydroxyl groups on a substrate (e.g., glass, metal oxides).

-

Bond Formation: Covalent Si-O-Si linkages are formed, resulting in a crosslinked network or a chemically bonded surface layer, with the loss of water.[5]

Caption: General reaction pathway for alkoxysilane hydrolysis and condensation.

Applications

The bifunctional nature of this compound makes it a valuable component in various industrial applications:

-

Crosslinking Agent: It is used as a crosslinker in the production of silicone-based materials, such as adhesives and sealants, to improve their mechanical strength and durability.[1]

-

Adhesion Promoter: By forming covalent bonds with inorganic substrates, it acts as a coupling agent to enhance the adhesion between organic polymers and inorganic surfaces.

-

Surface Modifier: It can be used to render surfaces water-repellent (hydrophobic) and to impart anti-adhesive properties.[1]

Safety and Handling

-

Storage: this compound should be stored under an inert gas (nitrogen or argon) at 2-8°C.[1]

-

Hazards: As a flammable liquid with a low flash point, appropriate precautions must be taken to avoid ignition sources. It is reactive with water and moisture. Users should consult the Safety Data Sheet (SDS) for comprehensive handling and safety information.

References

An In-Depth Technical Guide to the Synthesis and Purification of Isobutyldimethoxymethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of isobutyldimethoxymethylsilane, a valuable organosilane intermediate. The information presented herein is curated for an audience with a strong background in synthetic chemistry and is intended to provide a framework for the laboratory-scale production of this compound. This document details plausible synthetic routes, purification methodologies, and expected characterization data based on established principles of organosilicon chemistry.

Synthesis of this compound

Two primary synthetic pathways are viable for the preparation of this compound: the Grignard reaction and hydrosilylation. The choice of method will depend on the availability of starting materials and the desired scale of the reaction.

Grignard Reaction Route

The Grignard reaction offers a classic and reliable method for forming the silicon-carbon bond. This approach involves the reaction of a Grignard reagent, isobutylmagnesium bromide, with a suitable dimethoxysilane precursor.

Reaction Scheme:

(CH₃)₂CHCH₂Br + Mg → (CH₃)₂CHCH₂MgBr

(CH₃)₂CHCH₂MgBr + Cl₂Si(OCH₃)₂ → (CH₃)₂CHCH₂Si(CH₃)(OCH₃)₂ + MgBrCl

Experimental Protocol:

Materials:

-

Magnesium turnings

-

Isobutyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dichlorodimethoxysilane

-

Iodine (crystal)

-

Anhydrous n-hexane

-

Saturated aqueous ammonium chloride solution

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line (recommended)

Procedure:

-

Preparation of the Grignard Reagent:

-

A three-necked flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and an inert gas inlet is flame-dried and allowed to cool under a stream of nitrogen.

-

Magnesium turnings are added to the flask, followed by a small crystal of iodine to activate the magnesium surface.

-

Anhydrous diethyl ether is added to cover the magnesium.

-

A solution of isobutyl bromide in anhydrous diethyl ether is placed in the dropping funnel. A small amount of this solution is added to the magnesium to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

The remaining isobutyl bromide solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Dichlorodimethoxysilane:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of dichlorodimethoxysilane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and the temperature should be maintained below 20°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours or overnight.

-

-

Work-up:

-

The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride to decompose any unreacted Grignard reagent and precipitate magnesium salts.

-

The organic layer is decanted, and the solid residue is washed with diethyl ether.

-

The combined organic phases are washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent is removed by rotary evaporation.

-

Hydrosilylation Route

Hydrosilylation provides an alternative, atom-economical route involving the addition of a silicon-hydride bond across a double bond, catalyzed by a transition metal complex.

Reaction Scheme:

(CH₃)₂C=CH₂ + HSi(CH₃)(OCH₃)₂ --(Catalyst)--> (CH₃)₂CHCH₂Si(CH₃)(OCH₃)₂

Experimental Protocol:

Materials:

-

Dimethoxymethylsilane

-

Isobutene (liquefied or generated in situ)

-

Hydrosilylation catalyst (e.g., Karstedt's catalyst, Speier's catalyst)

-

Anhydrous toluene or other suitable solvent

Equipment:

-

High-pressure reaction vessel (if using liquefied isobutene) or a gas dispersion tube

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Inert gas supply

Procedure:

-

A three-necked flask is charged with dimethoxymethylsilane and a suitable solvent under an inert atmosphere.

-

The hydrosilylation catalyst is added.

-

Isobutene is then introduced into the reaction mixture. This can be done by bubbling the gas through the solution or by charging a pressure reactor with liquefied isobutene.

-

The reaction mixture is heated to a temperature appropriate for the chosen catalyst (typically 50-100°C) and stirred for several hours until the reaction is complete (monitored by GC or NMR).

-

Upon completion, the reaction mixture is cooled to room temperature.

Purification

The primary method for purifying this compound is fractional distillation under atmospheric or reduced pressure. The choice of pressure will depend on the boiling point of any impurities.

Experimental Protocol: Fractional Distillation

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flasks

-

Heating mantle

-

Thermometer

-

Stir bar or boiling chips

Procedure:

-

The crude this compound is placed in the distillation flask with a stir bar or boiling chips.[1][2]

-

The flask is gently heated. The temperature at the head of the column should be monitored closely.[2]

-

The fraction distilling at the boiling point of this compound is collected in a pre-weighed receiving flask.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₈O₂Si |

| Molecular Weight | 162.30 g/mol |

| Boiling Point | 145-146 °C (at 760 mmHg) |

| Density | 0.863 g/cm³ at 25 °C |

Table 2: Expected Spectroscopic Data (Hypothetical)

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.55 | s | 6H | Si-O-CH ₃ | |

| ~1.80 | m | 1H | CH (CH₃)₂ | |

| ~0.95 | d | 6H | CH(C H₃)₂ | |

| ~0.65 | d | 2H | Si-CH ₂ | |

| ~0.10 | s | 3H | Si-CH ₃ | |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment | ||

| ~50.5 | Si-O-C H₃ | |||

| ~27.5 | C H(CH₃)₂ | |||

| ~25.8 | Si-C H₂ | |||

| ~24.0 | CH(C H₃)₂ | |||

| ~-5.0 | Si-C H₃ |

Note: The NMR data presented is hypothetical and based on typical chemical shifts for similar structures. Actual experimental values may vary.

Visualization of Workflows

Diagram 1: Grignard Synthesis Pathway

Caption: Grignard synthesis of this compound.

Diagram 2: Purification Workflow

Caption: Purification workflow for this compound.

References

An In-depth Technical Guide to the Acid-Catalyzed Hydrolysis of Isobutyldimethoxymethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed hydrolysis mechanism of isobutyldimethoxymethylsilane. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide leverages established principles of alkoxysilane hydrolysis and data from analogous, structurally related silanes to provide a thorough understanding of the reaction dynamics, experimental protocols for its study, and the expected outcomes.

Introduction

This compound is an organosilane compound with applications in materials science and as a potential coupling agent or surface modifier in various industries, including drug development. The hydrolysis of its methoxy groups to form silanols is a critical first step in many of its applications, dictating the subsequent condensation reactions and the ultimate properties of the resulting materials. Understanding the mechanism and kinetics of this hydrolysis process under acidic conditions is paramount for controlling reaction outcomes and ensuring product consistency.

The Core Hydrolysis Mechanism

The acid-catalyzed hydrolysis of this compound proceeds through a series of sequential and reversible steps. The overall reaction involves the replacement of the two methoxy groups with hydroxyl groups, yielding isobutyldisilanol and two molecules of methanol. The reaction is generally considered to be first order with respect to the silane and the acid catalyst.[1][2]

The proposed mechanism involves two main stages for the hydrolysis of each methoxy group:

-

Protonation of the Methoxy Group: In an acidic medium, a methoxy group on the silicon atom is rapidly protonated by a hydronium ion (H₃O⁺). This protonation makes the silicon atom more electrophilic and susceptible to nucleophilic attack.[3][4]

-

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile and attacks the electron-deficient silicon atom. This step is generally the rate-determining step of the hydrolysis process. The attack leads to the formation of a pentacoordinate transition state.[5]

-

Leaving Group Departure: The protonated methoxy group (methanol) is a good leaving group and departs from the transition state, resulting in the formation of a silanol group (Si-OH) and the regeneration of the acid catalyst.

This process occurs sequentially for both methoxy groups, leading to the formation of a di-silanol intermediate and finally isobutyldisilanol.

Influence of the Isobutyl Group

The isobutyl group attached to the silicon atom exerts a significant steric hindrance effect on the hydrolysis reaction. Compared to silanes with smaller alkyl groups (e.g., methyl or ethyl), the bulky isobutyl group is expected to decrease the rate of hydrolysis by sterically hindering the approach of the water molecule to the silicon center.[3] This steric effect is a key factor in controlling the reactivity of this compound.

Experimental Protocols for Studying Hydrolysis

The hydrolysis of this compound can be monitored in situ using various spectroscopic techniques. The following are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

29Si NMR Spectroscopy is a powerful tool for monitoring the hydrolysis process as it directly probes the silicon environment.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).

-

In a separate vial, prepare an acidic aqueous solution with a known concentration of an acid catalyst (e.g., HCl or H₂SO₄).

-

In an NMR tube, combine the silane solution with the acidic aqueous solution at a desired molar ratio of water to silane. The reaction is initiated upon mixing.

-

-

Data Acquisition:

-

Acquire a 29Si NMR spectrum of the starting material before the addition of the acid to establish the initial chemical shift.

-

Immediately after initiating the reaction, start acquiring a series of 29Si NMR spectra at regular time intervals.

-

The progress of the hydrolysis is monitored by the disappearance of the peak corresponding to the starting material and the appearance of new peaks corresponding to the mono-hydrolyzed and di-hydrolyzed species.

-

-

Data Analysis: The concentration of each species at a given time can be determined by integrating the corresponding peaks in the 29Si NMR spectrum. This data can then be used to calculate the reaction rate constants.

¹H NMR Spectroscopy can also be used to follow the reaction by monitoring the disappearance of the methoxy protons and the appearance of methanol protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is another valuable technique for tracking the hydrolysis reaction in real-time.

-

Instrumentation: An FTIR spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory for in-situ analysis of liquid samples.

-

Sample Preparation:

-

The reaction mixture is prepared similarly to the NMR sample preparation.

-

A small amount of the reaction mixture is placed directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record an initial FTIR spectrum of the this compound before adding the acid.

-

After initiating the hydrolysis, acquire FTIR spectra at regular time intervals.

-

-

Data Analysis: The reaction progress is monitored by observing the following spectral changes:

-

Decrease in the intensity of the Si-O-C stretching band (around 1080-1100 cm⁻¹).

-

Appearance and increase of a broad band corresponding to the Si-OH stretching vibration (around 3200-3700 cm⁻¹).

-

Appearance and increase of bands associated with the formation of methanol.

-

Quantitative Data and Analysis

The table below presents hypothetical kinetic data based on typical values for sterically hindered dialkoxysilanes to illustrate how such data would be presented.

| Parameter | Value (Illustrative) | Conditions |

| Rate Constant (k₁) | 1.5 x 10⁻³ s⁻¹ | 25°C, pH 2 |

| First Hydrolysis Step | ||

| Rate Constant (k₂) | 8.0 x 10⁻⁴ s⁻¹ | 25°C, pH 2 |

| Second Hydrolysis Step | ||

| Activation Energy (Ea) | 50 - 70 kJ/mol | - |

Note: The rate constant for the second hydrolysis step (k₂) is expected to be lower than the first (k₁) due to the increased steric hindrance and electronic effects of the newly formed silanol group.

Visualization of the Hydrolysis Pathway

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Acid-catalyzed hydrolysis of this compound.

References

An In-Depth Technical Guide to the Base-Catalyzed Hydrolysis of Isobutyldimethoxymethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms, kinetics, and experimental protocols associated with the hydrolysis of isobutyldimethoxymethylsilane under basic conditions. The information presented is intended to support research and development activities where the controlled hydrolysis of organosilanes is a critical process parameter.

Core Hydrolysis Mechanism in Basic Conditions

The hydrolysis of this compound in a basic environment is a multi-step process initiated by the nucleophilic attack of a hydroxide ion on the silicon atom. This reaction proceeds through a series of hydrolysis and subsequent condensation steps to form silanols and, ultimately, siloxane networks. The overall process can be described in two main stages: hydrolysis and condensation.[1]

Step 1: Nucleophilic Attack and Formation of a Pentacoordinate Intermediate

Under basic conditions, the hydrolysis is initiated by the attack of a hydroxide ion (OH⁻) on the electron-deficient silicon atom of the this compound molecule. This attack leads to the formation of a transient, pentacoordinate silicon intermediate. This step is generally considered the rate-determining step in the hydrolysis of alkoxysilanes under basic conditions.[2] The reaction mechanism is proposed to be a bimolecular nucleophilic substitution (SN2-Si) with a penta- or hexavalent intermediate or transition state.[3][4]

Step 2: Displacement of the Alkoxy Group

The unstable pentacoordinate intermediate rapidly rearranges, leading to the cleavage of a silicon-oxygen bond and the displacement of a methoxy group (⁻OCH₃) as a methoxide anion. This results in the formation of a silanol (a compound containing a Si-OH group) and a methoxide ion.

Step 3: Acid-Base Reaction

The methoxide ion is a strong base and will readily deprotonate a molecule of water present in the reaction medium to form methanol and regenerate a hydroxide ion, which can then catalyze the hydrolysis of another silane molecule.

Step 4: Subsequent Hydrolysis

The remaining methoxy group on the isobutyl(methoxy)methylsilanol can undergo a second hydrolysis step, following the same mechanism as described in Steps 1-3, to yield isobutyl(dihydroxy)methylsilane.

Condensation Reactions

Once silanols are formed, they can undergo condensation reactions to form siloxane bonds (Si-O-Si). These reactions can occur between two silanol molecules (water-producing condensation) or between a silanol and an unhydrolyzed alkoxysilane molecule (alcohol-producing condensation).[3][5] Under basic conditions, condensation is typically fast.[4]

The overall reaction cascade is complex, with hydrolysis and condensation occurring concurrently.[2][6] The structure of the final product, whether it be oligomeric or polymeric siloxanes, is highly dependent on the reaction conditions such as pH, water concentration, solvent, and temperature.[1][5]

Visualizing the Hydrolysis Pathway

The following diagram illustrates the step-by-step mechanism of the base-catalyzed hydrolysis of this compound.

Caption: Base-catalyzed hydrolysis of this compound.

Quantitative Data on Alkoxysilane Hydrolysis

| Silane | Catalyst/pH | Solvent | Temperature (°C) | Rate Constant (k) | Reference |

| Methyltrimethoxysilane | NH₃ | Ethanol/Water | 25 | Varies with pH | [5] |

| Phenyltrimethoxysilane | NH₃ | Ethanol/Water | 25 | Varies with pH | [5] |

| (CH₃)₂Si(OC₂H₅)₂ | NH₃ | Ethanol | 25 | Slower than RSi(OR)₃ | [5] |

| CH₃Si(OC₂H₅)₃ | NH₃ | Ethanol | 25 | Faster than Si(OR)₄ | [5] |

| Si(OC₂H₅)₄ | NH₃ | Ethanol | 25 | Slowest | [5] |

Note: Under basic conditions, the rate of hydrolysis generally decreases with increasing alkyl substitution on the silicon atom due to steric hindrance and inductive effects.[5]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and accurate data. The following are representative methodologies for monitoring the hydrolysis of alkoxysilanes.

Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²⁹Si NMR, is a powerful technique for real-time monitoring of silane hydrolysis and condensation reactions.[1][7]

Objective: To quantify the rate of disappearance of this compound and the appearance of hydrolysis and condensation products.

Materials:

-

This compound

-

Deuterated solvent (e.g., D₂O, acetone-d₆)

-

Basic catalyst (e.g., NaOD in D₂O, or an amine catalyst)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Procedure:

-

Prepare a stock solution of this compound in the chosen deuterated solvent.

-

In a clean NMR tube, add a known volume of the silane stock solution.

-

Initiate the hydrolysis reaction by adding a precise amount of the basic catalyst solution to the NMR tube.

-

Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals.

-

For ¹H NMR, monitor the disappearance of the methoxy proton signal and the appearance of the methanol proton signal.

-

For ²⁹Si NMR, monitor the change in the chemical shift of the silicon atom as the methoxy groups are replaced by hydroxyl groups and then by siloxane bridges.[1]

-

Integrate the relevant peaks in the spectra to determine the relative concentrations of the starting material, intermediates, and products over time.

-

Plot the concentration of the starting silane versus time to determine the reaction kinetics. The hydrolysis of alkoxysilanes often follows pseudo-first-order kinetics when water is in large excess.[1]

Monitoring Hydrolysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to follow the hydrolysis reaction by monitoring changes in the vibrational bands corresponding to Si-O-C, Si-OH, and Si-O-Si bonds.[1]

Objective: To qualitatively and semi-quantitatively monitor the progress of the hydrolysis and condensation reactions.

Materials:

-

This compound

-

Solvent (e.g., ethanol, methanol)

-

Water

-

Basic catalyst (e.g., NaOH, an amine)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

-

Record a background spectrum of the ATR crystal.

-

Prepare a reaction mixture by combining the this compound, solvent, water, and basic catalyst in a suitable container.

-

Apply a small amount of the reaction mixture onto the ATR crystal.

-

Record FTIR spectra at regular time intervals.

-

Monitor the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹) and the appearance of a broad band corresponding to Si-OH stretching (around 3700-3200 cm⁻¹).[1]

-

The formation of siloxane bonds (Si-O-Si) can also be observed as a broad band around 1050-1000 cm⁻¹.[1]

-

Analyze the changes in peak intensities over time to follow the course of the reaction.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the experimental investigation of this compound hydrolysis.

Caption: General experimental workflow for studying silane hydrolysis.

References

- 1. benchchem.com [benchchem.com]

- 2. afinitica.com [afinitica.com]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. gelest.com [gelest.com]

- 7. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reaction Kinetics and Thermodynamics of Isobutyldimethoxymethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reaction kinetics and thermodynamics of isobutyldimethoxymethylsilane. While specific quantitative data for this particular silane is not extensively available in public literature, this document extrapolates from well-studied analogous alkoxysilanes to present a robust framework for understanding its behavior. The primary reactions of interest are hydrolysis and condensation, which are fundamental to the application of this molecule in various industrial and scientific fields.

Introduction to this compound

This compound (IBDMS) is an organosilicon compound featuring an isobutyl group, a methyl group, and two methoxy groups attached to a central silicon atom. Its structure dictates its reactivity, primarily through the hydrolysis of the methoxy groups (Si-OCH₃) to form silanols (Si-OH), followed by the condensation of these silanols to create siloxane bonds (Si-O-Si). Understanding the speed (kinetics) and the energy changes (thermodynamics) of these reactions is critical for controlling material properties in applications such as crosslinking agents for elastomers, coatings, and adhesives.

Core Reaction Mechanisms: Hydrolysis and Condensation

The transformation of this compound from a monomeric species to a polymeric siloxane network proceeds via a two-step mechanism: hydrolysis and condensation. These reactions can be catalyzed by either acids or bases.

2.1 Hydrolysis

In the initial step, the methoxy groups are replaced by hydroxyl groups through reaction with water. This reaction can proceed sequentially, forming partially and fully hydrolyzed species.

2.2 Condensation

The newly formed silanol groups are reactive and can condense with other silanols or with remaining methoxy groups to form a stable siloxane network, releasing water or methanol as a byproduct.

The general reaction pathways are illustrated below.

Reaction Kinetics

The rates of hydrolysis and condensation are influenced by several factors, including pH, temperature, solvent, and the steric and electronic nature of the substituents on the silicon atom.[1][2][3] The bulky isobutyl group in IBDMS is expected to sterically hinder the approach of reactants to the silicon center, potentially slowing its hydrolysis rate compared to less hindered silanes like methyltrimethoxysilane.

3.1 Factors Influencing Reaction Rates

-

pH: Both acid and base catalysis significantly accelerate the hydrolysis reaction compared to neutral conditions.[4] Acid catalysis involves protonation of the alkoxy group, making it a better leaving group, while base catalysis involves nucleophilic attack of a hydroxide ion on the silicon atom.[2]

-

Temperature: As with most chemical reactions, increasing the temperature increases the rates of both hydrolysis and condensation, as described by the Arrhenius equation.[3][5]

-

Solvent: The choice of solvent affects the solubility of the silane and the availability of water, thereby influencing reaction rates.[6]

-

Structure: The rate of hydrolysis generally decreases with bulkier alkoxy groups and bulkier non-hydrolyzable organic substituents due to steric hindrance.[7]

3.2 Quantitative Kinetic Data (for Analogous Silanes)

| Silane Compound | Condition | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Dimethyldimethoxysilane (DMDMS) | Acidic | Variable with pH | Not specified | [8] |

| Methyltriethoxysilane (MTES) | pH 3.13 | 0 - 0.23 M⁻¹min⁻¹ | 57.61 kJ/mol | [5] |

| Methyltriethoxysilane (MTES) | pH 3.83 | Not specified | 97.84 kJ/mol | [5] |

| Tetraethoxysilane (TEOS) | pH 3.13 | 0 - 0.18 M⁻¹min⁻¹ | 31.52 kJ/mol | [5] |

Experimental Protocols for Kinetic Studies

The kinetics of silane hydrolysis and condensation can be monitored in situ using various spectroscopic and chromatographic techniques.

4.1 General Protocol using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying silane reactions, as it can distinguish and quantify the parent silane, intermediate hydrolyzed species, and the resulting silanols and siloxanes.[4][9] ¹H, ¹³C, and ²⁹Si NMR are all employed.

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., an alcohol/water mixture) within an NMR tube.[4] The solvent system should be chosen to ensure miscibility. A deuterated solvent component is required for the NMR lock.

-

Initiation of Reaction: Add a catalyst (e.g., an acid or base) to the NMR tube to initiate the reaction at a controlled temperature.

-

Data Analysis: Integrate the relevant peaks in the spectra at each time point. The concentration of each species can be determined from the relative integral values. Plot the concentration of the reactant (this compound) versus time to determine the reaction order and the pseudo-first-order rate constant (k). The experiment can be repeated at different temperatures to calculate the activation energy using the Arrhenius equation.

4.2 Alternative Protocol using Gas Chromatography (GC)

GC is another effective method for monitoring the disappearance of the volatile parent silane.[2][12]

-

Reaction Setup: Conduct the hydrolysis reaction in a thermostated vessel.

-

Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot, for example, by neutralizing the catalyst or by rapid dilution in a non-reactive solvent.

-

Analysis: Inject the quenched sample into a gas chromatograph equipped with a suitable column and a flame ionization detector (FID) or a mass spectrometer (MS).[13][14]

-

Quantification: The concentration of the remaining this compound is determined by comparing its peak area to that of an internal standard. The kinetic analysis proceeds as described for the NMR method.

Thermodynamics of this compound Reactions

The thermodynamics of the hydrolysis and condensation reactions determine the spontaneity and equilibrium position of the overall process. The key parameters are the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of the reaction.

-

Enthalpy (ΔH): Represents the heat absorbed or released during the reaction. Silane hydrolysis is generally an exothermic process.[15]

-

Entropy (ΔS): Represents the change in disorder. The condensation reaction, which combines smaller molecules into larger polymers, typically involves a decrease in entropy.

-

Gibbs Free Energy (ΔG): This value, calculated as ΔG = ΔH - TΔS, determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process.[16][17]

5.1 Quantitative Thermodynamic Data

Specific thermodynamic data for this compound are not available. However, quantum-chemical methods can be used to calculate these parameters.[18] The table below provides standard Gibbs free energy of formation for some basic silicon compounds to offer context.

| Compound | Formula | State | ΔG°f (kJ/mol) | Reference |

| Silane | SiH₄ | Gas | +56.9 | [19] (via NIST) |

| Silicon Dioxide (Quartz) | SiO₂ | Solid | -856.3 | [19] (via NIST) |

| Silicic Acid | H₄SiO₄ | Aqueous | -1308.2 | [20] |

| Methanol | CH₃OH | Liquid | -166.27 | [19] (via NIST) |

5.2 Experimental Protocol for Thermodynamic Analysis: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a reaction, allowing for the determination of enthalpy (ΔH), binding constants (Ka), and stoichiometry (n). From these, Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.[21][22]

-

Instrument Setup: An ITC instrument consists of a reference cell and a sample cell within an adiabatic jacket. The reference cell is filled with the reaction buffer (e.g., water or a buffer solution). The sample cell is filled with one of the reactants (e.g., water with the catalyst).

-

Sample Loading: The other reactant (this compound) is loaded into a precision injection syringe.

-

Titration: The silane is injected in small, precise aliquots into the sample cell. The instrument maintains a constant temperature and measures the minute amount of power required to keep the sample and reference cells at the same temperature.

-

Data Acquisition: Heat released (exothermic) or absorbed (endothermic) upon each injection is measured. The data is plotted as power versus time.

-

Data Analysis: Integrating the peaks yields the enthalpy change for each injection. Plotting these enthalpy changes against the molar ratio of the reactants allows for the determination of the total reaction enthalpy (ΔH), the association constant (Ka), and the stoichiometry. ΔG and ΔS can then be calculated using the equations ΔG = -RTln(Ka) and ΔG = ΔH - TΔS.

Conclusion

This guide outlines the fundamental principles of the reaction kinetics and thermodynamics of this compound, drawing upon established knowledge of analogous alkoxysilanes. The primary reactions, hydrolysis and condensation, are governed by factors such as pH, temperature, and molecular structure. While specific quantitative data for IBDMS remains a gap in the scientific literature, the experimental protocols detailed herein provide a clear roadmap for researchers to determine these crucial parameters. A thorough understanding and experimental determination of these kinetic and thermodynamic values are essential for the precise control and optimization of processes involving this versatile organosilane.

References

- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review [mdpi.com]

- 2. Kinetics of alkoxysilanes hydrolysis: An empirical approach – ScienceOpen [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sites.me.ucsb.edu [sites.me.ucsb.edu]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMR spectroscopic studies of dimethyldiethoxy silane hydrolysis and polysiloxane conversion | Semantic Scholar [semanticscholar.org]

- 12. applications.wasson-ece.com [applications.wasson-ece.com]

- 13. lib3.dss.go.th [lib3.dss.go.th]

- 14. researchgate.net [researchgate.net]

- 15. dakenchem.com [dakenchem.com]

- 16. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 17. Khan Academy [khanacademy.org]

- 18. researchgate.net [researchgate.net]

- 19. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 22. Khan Academy [khanacademy.org]

The Sol-Gel Chemistry of Isobutyldimethoxymethylsilane Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sol-gel process offers a versatile and highly controllable method for synthesizing inorganic and hybrid organic-inorganic materials with a wide range of applications, particularly in the pharmaceutical and biomedical fields. This guide delves into the core principles of the sol-gel chemistry of isobutyldimethoxymethylsilane, a precursor of interest for creating functionalized silica materials. Due to the limited availability of specific data on this compound in public literature, this paper will also draw upon established principles of similar organoalkoxysilanes to provide a comprehensive understanding of its expected behavior and potential applications, particularly in drug delivery.

Fundamentals of Sol-Gel Chemistry

The sol-gel process is a wet-chemical technique used for the fabrication of materials, typically metal oxides, from a chemical precursor.[1] The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.[1] For silica-based materials, the most common precursors are silicon alkoxides.[2] The fundamental reactions governing the sol-gel process are hydrolysis and condensation.[3][4]

Hydrolysis: In the initial step, the alkoxide groups (OR) of the silane precursor are replaced with hydroxyl groups (OH) through reaction with water. This reaction can be catalyzed by either an acid or a base.[4][5]

Condensation: Subsequently, the newly formed silanol groups (Si-OH) react with each other or with remaining alkoxide groups (Si-OR) to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct.[3][4] This polymerization process leads to the formation of a three-dimensional network, resulting in the gel.

The rates of hydrolysis and condensation are highly dependent on several factors, including the pH of the solution, the water-to-silane ratio, the type of solvent, temperature, and the chemical nature of the silane precursor itself.[6]

The Role of this compound in Sol-Gel Chemistry

This compound [(CH₃)₂CHCH₂Si(CH₃)(OCH₃)₂] is an organoalkoxysilane that possesses both a non-hydrolyzable isobutyl group and two hydrolyzable methoxy groups. The presence of the isobutyl group imparts a degree of hydrophobicity and steric bulk to the resulting silica network, which can significantly influence the properties of the final material.

The hydrolysis and condensation of this compound are expected to proceed in a stepwise manner. The steric hindrance from the isobutyl group may influence the reaction kinetics compared to smaller alkyl-substituted silanes. The resulting gel will be a hybrid organic-inorganic material, where the inorganic silica network is functionalized with organic isobutyl groups. This functionalization can be leveraged to tailor the surface properties, porosity, and mechanical stability of the material.

Experimental Protocols

While specific, detailed experimental protocols for the sol-gel synthesis using solely this compound are not widely reported, a general procedure can be adapted from the synthesis of other functionalized silica nanoparticles. The following represents a foundational protocol that can be optimized for specific applications.

General Synthesis of Functionalized Silica Nanoparticles (Adapted Stöber Method)

This method describes the synthesis of silica particles which can be functionalized during the synthesis process (co-condensation).[7]

Materials:

-

This compound (or other organoalkoxysilane)

-

Tetraethyl orthosilicate (TEOS) - often used as a co-precursor to form the bulk silica network

-

Ethanol (or other alcohol solvent)

-

Ammonium hydroxide (catalyst)

-

Deionized water

Procedure:

-

A solution of ethanol, deionized water, and ammonium hydroxide is prepared in a reaction vessel and stirred vigorously.

-

A mixture of TEOS and this compound is added to the solution. The molar ratio of the silanes will determine the degree of functionalization.

-

The reaction is allowed to proceed at a controlled temperature for a specified time, during which the sol-gel transition occurs.

-

The resulting particles are collected by centrifugation or filtration, washed with ethanol and water, and dried.

Quantitative Data Summary

Quantitative data for materials derived specifically from this compound is scarce. However, we can present representative data from studies on silica xerogels modified with other methyl-substituted silanes to illustrate the expected influence of organic functionalization on the material properties. The following tables summarize typical ranges for key parameters.

Table 1: Influence of Organic Modification on Silica Gel Properties

| Property | Unmodified Silica Gel | Organically Modified Silica Gel | Reference |

| Surface Area (m²/g) | 500 - 1000 | 200 - 800 | [8] |

| Pore Volume (cm³/g) | 0.5 - 1.5 | 0.3 - 1.2 | [8] |

| Contact Angle (°) | < 20 (Hydrophilic) | > 90 (Hydrophobic) | [9] |

| Mechanical Strength | High | Moderate to Low | [8] |

Table 2: Typical Sol-Gel Synthesis Parameters for Functionalized Silica

| Parameter | Typical Range | Influence on Product |

| Water/Silane Molar Ratio | 2 - 50 | Affects hydrolysis rate and network cross-linking |

| Catalyst (Acid/Base) Concentration | 0.01 - 1 M | Controls hydrolysis and condensation rates, influencing particle size and morphology |

| Temperature (°C) | 25 - 80 | Affects reaction kinetics |

| Solvent | Alcohols (Ethanol, Methanol) | Influences precursor solubility and reaction rates |

Visualizing the Sol-Gel Process

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in sol-gel chemistry.

Caption: The sol-gel process for this compound involves hydrolysis followed by condensation to form a siloxane network.

Caption: A typical experimental workflow for the synthesis of functionalized silica nanoparticles via the sol-gel method.

Applications in Drug Development

The unique properties of silica materials derived from this compound make them promising candidates for various applications in drug development. The incorporation of the isobutyl group can enhance the loading capacity for hydrophobic drugs and modulate their release kinetics.

-

Controlled Drug Delivery: The porous structure of the silica matrix can be tailored to control the release rate of encapsulated therapeutic agents.[10] The hydrophobic nature of the isobutyl-functionalized surfaces can be advantageous for the sustained release of poorly water-soluble drugs.

-

Targeted Drug Delivery: The surface of the silica nanoparticles can be further modified with targeting ligands to direct the drug carrier to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.

-

Biocompatibility: Silica-based materials are generally considered biocompatible and have been extensively investigated for biomedical applications.[4]

Conclusion

The sol-gel chemistry of this compound offers a promising avenue for the development of advanced functional materials. While direct experimental data for this specific precursor is limited, the established principles of sol-gel science provide a strong framework for predicting its behavior and designing synthetic strategies. The ability to introduce organic functionality into an inorganic silica network allows for the fine-tuning of material properties, opening up exciting possibilities for applications in drug delivery and other biomedical fields. Further research focusing on the systematic investigation of the sol-gel process with this compound is warranted to fully unlock its potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol-Gel Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sol-Gel Silica Nanoparticles in Medicine: A Natural Choice. Design, Synthesis and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-Pot Hydrothermal Synthesis of Functionalized Mesoporous Silica for Effective Removal of Pb(II) Ion [journals.kashanu.ac.ir]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of Microporous Silica Gels Prepared from Modified Silicon Alkoxides | Scilit [scilit.com]

- 9. The Methyl Functionality of Monolithic Silica Xerogels Synthesized via the Co-Gelation Approach Combined with Surface Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Spectroscopic analysis of isobutyldimethoxymethylsilane (NMR, FT-IR, Raman)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of isobutyldimethoxymethylsilane, a key organosilane compound. The guide details expected data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy, offering insights into the molecule's structural features. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science who utilize organosilane compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a central silicon atom bonded to an isobutyl group, two methoxy groups, and a methyl group. Each spectroscopic technique provides unique information about the different functional groups within the molecule.

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the hydrogen and carbon framework of the molecule, including the connectivity and chemical environment of each atom.

-

FT-IR Spectroscopy: Identifies the presence of specific functional groups by detecting their characteristic vibrational frequencies, particularly the Si-O-C and C-H bonds.

-

Raman Spectroscopy: Complements FT-IR by providing information on the vibrational modes of the molecule, especially for non-polar bonds, offering a more complete picture of the molecular structure.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound.

Predicted ¹H NMR Data

The proton NMR spectrum will show distinct signals for the protons of the isobutyl, methoxy, and methyl groups attached to the silicon atom. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) and their coupling patterns are summarized below.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Si-CH₃ | ~ 0.1 | Singlet | 3H | - |

| Si-CH₂- | ~ 0.6 | Doublet | 2H | ~ 7 |

| -CH(CH₃)₂ | ~ 1.8 | Multiplet | 1H | ~ 7 |

| -CH(CH₃)₂ | ~ 0.9 | Doublet | 6H | ~ 7 |

| Si-O-CH₃ | ~ 3.5 | Singlet | 6H | - |

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Si-CH₃ | ~ -5 |

| Si-CH₂- | ~ 25 |

| -CH(CH₃)₂ | ~ 26 |

| -CH(CH₃)₂ | ~ 24 |

| Si-O-CH₃ | ~ 50 |

Experimental Protocol for NMR Analysis

A detailed methodology for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, especially for the silicon-bonded carbons.

-

Caption: Experimental workflow for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups in this compound.

Expected FT-IR Absorption Bands

The table below summarizes the expected key absorption bands and their corresponding vibrational modes.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2960-2870 | C-H stretch (isobutyl, methyl) | Strong |

| 1470-1450 | C-H bend (isobutyl, methyl) | Medium |

| 1260 | Si-CH₃ bend | Medium-Strong |

| 1190, 1090 | Si-O-C stretch (asymmetric) | Strong |

| 840 | Si-C stretch | Medium |

| 780 | Si-O-C rock | Medium |

Experimental Protocol for FT-IR Analysis

For a liquid sample like this compound, the following protocol is recommended:

-

Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FT-IR, particularly for symmetric and non-polar bonds.

Expected Raman Shifts

Key Raman shifts for this compound are predicted as follows:

| Raman Shift (cm⁻¹) | Vibrational Mode | Intensity |

| 2960-2870 | C-H stretch | Strong |

| 1470-1450 | C-H bend | Medium |

| ~700 | Si-C symmetric stretch | Strong |

| ~600 | Si-O symmetric stretch | Medium |

Experimental Protocol for Raman Spectroscopy

A typical protocol for acquiring a Raman spectrum of a liquid sample is:

-

Sample Preparation: Place the liquid sample in a glass vial or a quartz cuvette.

-

Instrumentation: Utilize a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Data Acquisition:

-

Focus the laser beam onto the sample.

-

Acquire the spectrum over a desired spectral range (e.g., 200-3200 cm⁻¹).

-

Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation. Multiple accumulations may be necessary.

-

Caption: Relationship between vibrational spectroscopy techniques.

Summary and Conclusion

The spectroscopic analysis of this compound by NMR, FT-IR, and Raman techniques provides a comprehensive characterization of its molecular structure. The predicted data and detailed experimental protocols in this guide serve as a foundational reference for researchers working with this and similar organosilane compounds. The combination of these analytical methods allows for unambiguous identification and a deeper understanding of the chemical properties of this compound, which is crucial for its application in various scientific and industrial fields.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Isobutyldimethoxymethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for isobutyldimethoxymethylsilane. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes robust computational prediction methods to generate and interpret the NMR data. The document presents the predicted chemical shifts and coupling constants in clearly structured tables. A comprehensive, generalized experimental protocol for acquiring NMR spectra of alkoxysilanes is also provided. Furthermore, this guide employs Graphviz (DOT language) to visualize the molecular structure, predicted NMR spectral correlations, and a typical experimental workflow, adhering to specified formatting requirements. This guide serves as a valuable resource for researchers working with or synthesizing this compound and related organosilane compounds.

Introduction

This compound is an organosilane compound with potential applications in materials science and as a synthetic intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide addresses the lack of available experimental NMR data for this compound by providing a comprehensive analysis based on computationally predicted spectra.

Predicted ¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra for this compound were predicted using advanced computational algorithms. These predictions are based on large databases of experimental spectra and sophisticated models of nuclear shielding. While predicted data may have minor deviations from experimental values, they provide a reliable initial framework for spectral assignment and structural confirmation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Si-CH ₃ (a) | ~0.15 | Singlet | 3H | - |

| Si-CH ₂- (b) | ~0.65 | Doublet | 2H | ~7.5 |

| -CH (CH₃)₂ (c) | ~1.85 | Nonet | 1H | ~6.8 |

| -CH(C H₃)₂ (d) | ~0.95 | Doublet | 6H | ~6.8 |

| O-CH ₃ (e) | ~3.55 | Singlet | 6H | - |

Note: These values are computationally predicted and may vary slightly from experimental results.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound is summarized in Table 2. The chemical shifts (δ) are reported in ppm relative to TMS.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon (Label) | Chemical Shift (δ, ppm) |

| Si-C H₃ (1) | ~ -5.0 |

| Si-C H₂- (2) | ~ 20.0 |

| -C H(CH₃)₂ (3) | ~ 25.0 |

| -CH(C H₃)₂ (4) | ~ 24.0 |

| O-C H₃ (5) | ~ 50.0 |

Note: These values are computationally predicted and may vary slightly from experimental results.

Structural Assignment and Interpretation

The predicted chemical shifts and coupling patterns are consistent with the molecular structure of this compound.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols

While specific experimental data for this compound is not available, a general protocol for acquiring high-quality NMR spectra for similar alkoxysilane compounds is provided below.

4.1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For non-polar to moderately polar silanes, deuterated chloroform (CDCl₃) is a common choice.

-

Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for referencing the chemical shifts (δ = 0.00 ppm).

4.2. NMR Instrument Parameters

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often used to ensure quantitative accuracy, although shorter delays can be used for faster acquisition of qualitative spectra.

-

Spectral Width: Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

4.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

Caption: Experimental workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectral data for this compound. The presented data, organized in clear tables and accompanied by structural diagrams, offers valuable insights for the identification and characterization of this compound. The included general experimental protocol serves as a practical guide for researchers acquiring NMR data for alkoxysilanes. While computationally predicted, the spectral information herein provides a strong foundation for future experimental verification and will be a useful reference for scientists in the fields of chemistry and materials science.

Mass Spectrometry of Isobutyldimethoxymethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of isobutyldimethoxymethylsilane. It covers the predicted fragmentation patterns under electron ionization, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) analysis, and visual representations of the fragmentation pathway and experimental workflow.

Predicted Electron Ionization Mass Spectrometry Data

The mass spectrum of this compound is predicted to exhibit a series of characteristic fragment ions resulting from alpha-cleavages and rearrangements common to organosilicon compounds.[1] The molecular ion (M+) may be of low abundance or absent, which is a common characteristic for some classes of molecules under electron ionization.[2]

Predicted Quantitative Fragmentation Data for this compound

| m/z (Predicted) | Relative Intensity | Proposed Fragment Ion | Ion Structure |

| 147 | Moderate | [M - CH3]+ | [(CH3)2CHCH2Si(OCH3)2]+ |

| 133 | High | [M - OCH3]+ | [(CH3)2CHCH2Si(CH3)(OCH3)]+ |

| 117 | Moderate | [M - C4H9]+ | [SiH(OCH3)2]+ |

| 105 | High (Base Peak) | [Si(OCH3)2]+ | [Si(OCH3)2]+• |

| 89 | Moderate | [SiH(OCH3)]+ | [SiH(OCH3)]+ |

| 75 | Moderate | [Si(OCH3)]+ | [Si(OCH3)]+ |

| 59 | Moderate | [SiH(CH3)]+ | [SiH(CH3)]+ |

| 45 | Moderate | [SiH2(CH3)]+ | [SiH2(CH3)]+ |

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form a molecular ion (M+•). This unstable ion then undergoes a series of cleavage and rearrangement reactions to produce smaller, more stable fragment ions. The most probable fragmentation pathways are illustrated below.

Caption: Predicted fragmentation pathway of this compound under electron ionization.

Experimental Protocols for GC-MS Analysis

This section outlines a general procedure for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS).

A. Sample Preparation

-

Solvent Selection: Dissolve the this compound sample in a volatile, high-purity organic solvent such as hexane, heptane, or dichloromethane.

-

Concentration: Prepare a dilute solution, typically in the range of 10-100 µg/mL, to avoid column overloading and detector saturation.

-

Internal Standard (Optional): For quantitative analysis, add a suitable internal standard to the sample solution. The internal standard should be a compound with similar chemical properties but a different retention time.

B. Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of volatile organosilicon compounds.[3]

| Parameter | Setting |

| Gas Chromatograph | |

| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Injection Mode | Split or splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |

| Oven Temperature Program | Initial: 50 °C (hold for 2 min)Ramp: 10 °C/min to 280 °CFinal Hold: 5 min at 280 °C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-500 |

| Scan Speed | >1000 amu/s |

| Solvent Delay | 2-3 minutes (to prevent filament damage from the solvent) |

C. Data Acquisition and Analysis

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for each chromatographic peak.

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of the identified peak and compare it to the predicted fragmentation pattern and library spectra (if available).

-

For quantitative analysis, construct a calibration curve using the peak area ratio of the analyte to the internal standard.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: General workflow for the GC-MS analysis of this compound.

This guide provides a foundational understanding of the mass spectrometric analysis of this compound. Researchers can adapt the provided protocols and predicted data to their specific analytical needs. It is important to note that the fragmentation data presented is predictive and should be confirmed through experimental analysis.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Isobutyldimethoxymethylsilane

Introduction

Isobutyldimethoxymethylsilane (IBDMMS) is an organosilicon compound with applications anticipated in materials science, potentially as a crosslinking agent, a surface modifier, or a precursor in the synthesis of silicon-based materials. As with many reactive organosilane compounds, its utility is intrinsically linked to its thermal stability. Understanding the thermal decomposition characteristics of IBDMMS is crucial for defining its processing parameters, ensuring safe handling and storage, and predicting the long-term stability of materials derived from it. This technical guide provides a detailed overview of the expected thermal behavior of this compound, based on its physicochemical properties and data from closely related compounds.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. This data is essential for understanding its physical behavior under various conditions.

| Property | Value |

| CAS Number | 18293-82-8 |

| Molecular Formula | C₇H₁₈O₂Si |

| Molecular Weight | 162.30 g/mol |

| Boiling Point | 63 °C at 40 mmHg |

| Flash Point | 32 °C |

| Density | 0.841 g/cm³ |

| Refractive Index | 1.398 |

| Water Solubility | 510 mg/L at 20 °C |

Table 1: Physicochemical properties of this compound.[1]

Inferred Thermal Stability and Decomposition

In the absence of direct thermal analysis data for this compound, the thermal behavior of analogous compounds, isobutyltrimethoxysilane and dimethyldimethoxysilane, can provide valuable insights.

Data from Analogous Compounds

The following table summarizes the available thermal decomposition data for structurally similar silanes. Isobutyltrimethoxysilane shares the isobutyl group, while dimethyldimethoxysilane shares the dimethoxy-methyl-silyl core structure.

| Compound | Analysis Type | Key Observations |

| Isobutyltrimethoxysilane | SDS Data | Flammable liquid and vapor. Decomposed by water. Considered a skin and eye irritant.[2] |

| Dimethyldimethoxysilane | SDS Data | Auto-ignition temperature of 325 °C. Hazardous decomposition products include methanol, organic acid vapors, and silicon dioxide. Material decomposes slowly in contact with moist air or water. |

| Methyltrimethoxysilane | DTA/TG-MS | In the presence of air, decomposition of methyl groups occurs around 600°C. In an inert atmosphere, decomposition is more complex, with fragments of organic groups being observed at various temperatures. Physically adsorbed water is removed around 110°C. |

Table 2: Thermal decomposition data for compounds analogous to this compound.

Based on these analogs, it is anticipated that the thermal decomposition of this compound would initiate with the hydrolysis of the methoxy groups in the presence of moisture, followed by the cleavage of the silicon-carbon bonds at higher temperatures. The isobutyl group may be more thermally labile than a methyl group.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments used to assess the thermal stability of alkoxysilanes.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature and rate of mass loss of a sample as a function of temperature in a controlled atmosphere. This provides information on thermal stability and decomposition kinetics.

-

Instrumentation: A thermogravimetric analyzer, typically coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.

-

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert TGA pan (e.g., alumina or platinum). Due to its moisture sensitivity, sample loading should be performed in a dry, inert atmosphere (e.g., a glovebox).

-

Atmosphere: The analysis is conducted under a controlled flow of an inert gas (e.g., nitrogen or argon) or an oxidative gas (e.g., air), typically at a flow rate of 20-100 mL/min.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate, commonly 10 °C/min. An initial isothermal step at a low temperature (e.g., 30-40 °C) may be included to ensure thermal equilibrium.

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the onset of decomposition, temperatures of maximum mass loss rates, and the mass of any residue. Evolved gases are simultaneously analyzed by MS or FTIR to identify the decomposition byproducts.[3][4][5]

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow into or out of a sample as a function of temperature or time. This is used to determine thermal transitions such as melting, crystallization, glass transitions, and to study reaction enthalpies.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). Sample preparation should be conducted in an inert atmosphere.

-

Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

Temperature Program: A common method involves a heat-cool-heat cycle. The sample is first heated to a temperature above any expected transitions, then cooled at a controlled rate, and finally reheated. A typical heating/cooling rate is 10 °C/min.[6]

-